2'-Fluoro-5'-methylacetophenone
Overview
Description
2’-Fluoro-5’-methylacetophenone is an organic compound with the molecular formula C9H9FO It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom at the 2’ position and a methyl group at the 5’ position
Scientific Research Applications
2’-Fluoro-5’-methylacetophenone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Safety and Hazards
The safety information for “2’-Fluoro-5’-methylacetophenone” indicates that it is a combustible liquid . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and contact with skin or eyes, and using protective clothing .
Mechanism of Action
Target of Action
The primary targets of 2’-Fluoro-5’-methylacetophenone are currently unknown. This compound is a chemical substance with the molecular formula C9H9FO
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2’-Fluoro-5’-methylacetophenone. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of fluorobenzoyl chloride with methyl magnesium bromide, followed by hydrolysis to yield the desired product . Another method involves the use of fluorobenzene and acetyl chloride in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of 2’-Fluoro-5’-methylacetophenone may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 2’-Fluoro-5’-methylacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 2’-fluoro-5’-methylbenzoic acid.
Reduction: Formation of 2’-fluoro-5’-methylphenylethanol.
Substitution: Formation of various substituted acetophenones depending on the nucleophile used.
Comparison with Similar Compounds
Acetophenone: The parent compound without the fluorine and methyl substitutions.
2’-Fluoroacetophenone: Similar structure but lacks the methyl group.
5’-Methylacetophenone: Similar structure but lacks the fluorine atom.
Uniqueness: 2’-Fluoro-5’-methylacetophenone is unique due to the presence of both fluorine and methyl groups, which can significantly alter its chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-(2-fluoro-5-methylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDPUIGGUBKRQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372020 | |
Record name | 2'-Fluoro-5'-methylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446-07-1 | |
Record name | 2'-Fluoro-5'-methylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-fluoro-5-methylphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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